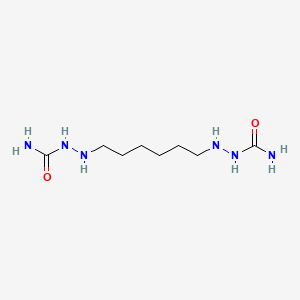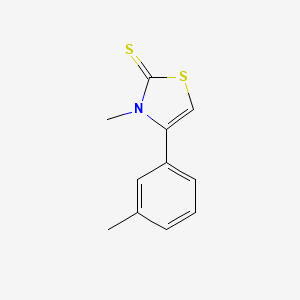
2-(2-(2-(2-Chloro-4-(2-methylheptan-2-yl)phenoxy)ethoxy)ethoxy)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(2-(2-Chloro-4-(2-methylheptan-2-yl)phenoxy)ethoxy)ethoxy)acetic acid is a complex organic compound with a unique structure that includes multiple ether linkages and a chloro-substituted aromatic ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-(2-Chloro-4-(2-methylheptan-2-yl)phenoxy)ethoxy)ethoxy)acetic acid typically involves multiple steps, starting from readily available precursors. The process generally includes:
Formation of the chloro-substituted aromatic ring: This can be achieved through chlorination of a suitable aromatic precursor.
Attachment of the 2-methylheptan-2-yl group: This step involves alkylation reactions using appropriate alkyl halides.
Formation of ether linkages: This is done through nucleophilic substitution reactions, where ethylene glycol derivatives react with the aromatic compound.
Introduction of the acetic acid group: This final step involves carboxylation reactions, often using carbon dioxide or carboxylating agents under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
2-(2-(2-(2-Chloro-4-(2-methylheptan-2-yl)phenoxy)ethoxy)ethoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom or other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles for substitution: Ammonia (NH3), thiols (RSH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce various substituted derivatives.
科学研究应用
2-(2-(2-(2-Chloro-4-(2-methylheptan-2-yl)phenoxy)ethoxy)ethoxy)acetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(2-(2-(2-Chloro-4-(2-methylheptan-2-yl)phenoxy)ethoxy)ethoxy)acetic acid involves its interaction with specific molecular targets. The chloro-substituted aromatic ring and ether linkages allow the compound to interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-(2-(2-(2-Chloro-4-(2-methylheptan-2-yl)phenoxy)ethoxy)ethoxy)propanoic acid: Similar structure with a propanoic acid group instead of acetic acid.
2-(2-(2-(2-Bromo-4-(2-methylheptan-2-yl)phenoxy)ethoxy)ethoxy)acetic acid: Similar structure with a bromo group instead of a chloro group.
Uniqueness
2-(2-(2-(2-Chloro-4-(2-methylheptan-2-yl)phenoxy)ethoxy)ethoxy)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its multiple ether linkages and chloro-substituted aromatic ring make it a versatile compound for various applications.
属性
CAS 编号 |
100345-13-9 |
|---|---|
分子式 |
C20H31ClO5 |
分子量 |
386.9 g/mol |
IUPAC 名称 |
2-[2-[2-[2-chloro-4-(2-methylheptan-2-yl)phenoxy]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C20H31ClO5/c1-4-5-6-9-20(2,3)16-7-8-18(17(21)14-16)26-13-12-24-10-11-25-15-19(22)23/h7-8,14H,4-6,9-13,15H2,1-3H3,(H,22,23) |
InChI 键 |
SSAUCPAXYGUHEB-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC(C)(C)C1=CC(=C(C=C1)OCCOCCOCC(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


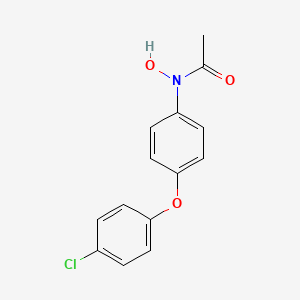
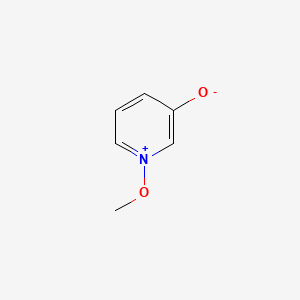
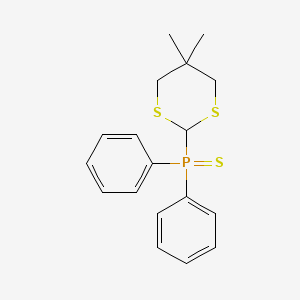
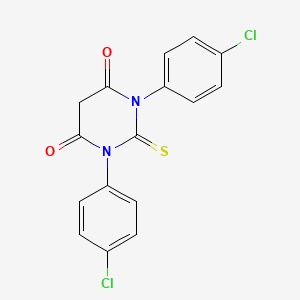
![2-[1-(Methylsulfanyl)ethyl]oxolane](/img/structure/B14329660.png)
![Nonanal, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14329668.png)
![4-[3,3,4,4,5,5,5-Heptafluoro-2,2-bis(trifluoromethyl)pentyl]benzonitrile](/img/structure/B14329672.png)

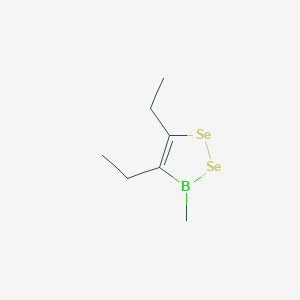
![2-[1-(2,6-Dimethylphenyl)ethylideneamino]guanidine](/img/structure/B14329689.png)
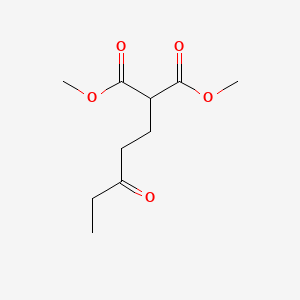
![{[(4-Methoxybut-2-YN-1-YL)oxy]methoxy}cyclohexane](/img/structure/B14329725.png)
